

A Comparative Guide to the In Vitro and In Vivo Efficacy of GLPG2451

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For Researchers, Scientists, and Drug Development Professionals

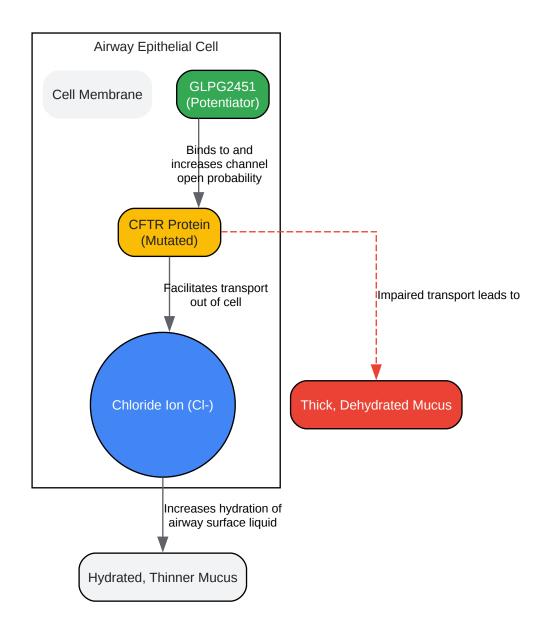
This guide provides an objective comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, **GLPG2451**, with alternative modulators, supported by available experimental data. The focus is on its performance in both laboratory settings (in vitro) and in living organisms (in vivo), offering a comprehensive overview for researchers in the field of cystic fibrosis drug discovery.

Mechanism of Action: A CFTR Potentiator

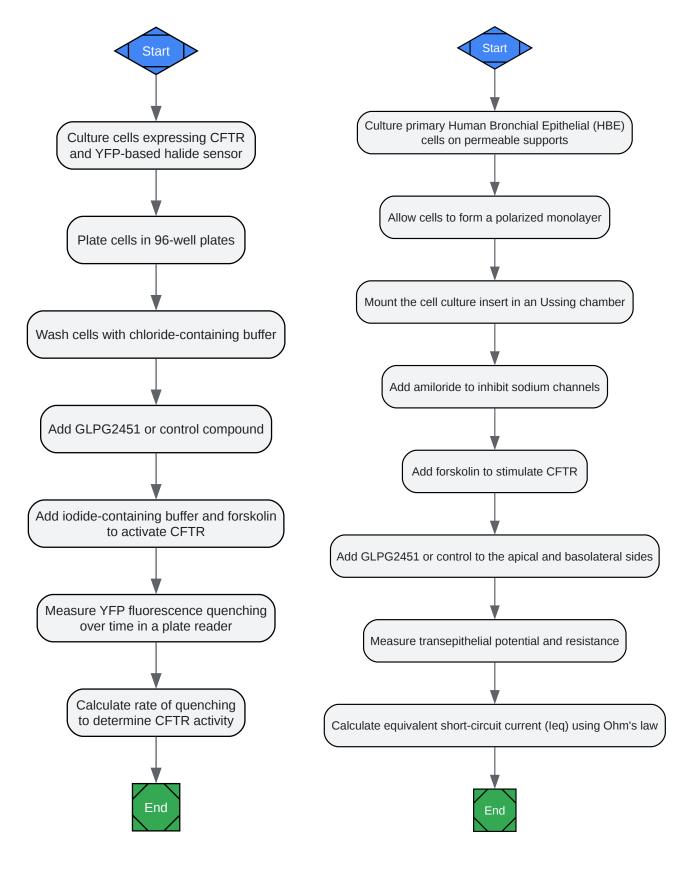
GLPG2451 is an investigational small molecule developed by Galapagos and AbbVie for the treatment of cystic fibrosis (CF).[1] It functions as a CFTR potentiator, meaning it enhances the channel gating function of the CFTR protein at the cell surface.[1] In individuals with specific CF-causing mutations, the CFTR protein is present on the cell membrane but does not open and close effectively to allow the passage of chloride ions. **GLPG2451** aims to restore this function, thereby improving the transport of chloride ions and hydration of the airway surface.[1]

The signaling pathway targeted by **GLPG2451** and other CFTR potentiators is central to the pathophysiology of cystic fibrosis.









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References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
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